N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
CAS No.: 918898-32-5
Cat. No.: VC16926920
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918898-32-5 |
|---|---|
| Molecular Formula | C12H19N3O |
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | N-[1-[propan-2-yl(pyridin-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C12H19N3O/c1-10(2)15(8-11(3)14-16)9-12-6-4-5-7-13-12/h4-7,10,16H,8-9H2,1-3H3 |
| Standard InChI Key | JDNFKDGHHHLXNT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(CC1=CC=CC=N1)CC(=NO)C |
Introduction
N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine, with the CAS number 918898-32-5, is a complex organic compound featuring a hydroxylamine group linked to a propan-2-ylidene moiety, which is further connected to a pyridin-2-ylmethyl and another propan-2-yl group through an amino linkage. This compound's structure and properties are of interest in various chemical and biological applications.
Synthesis and Characterization
While specific synthesis methods for N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine are not detailed in the available literature, compounds with similar structures often involve multi-step reactions involving amines and hydroxylamines. Characterization typically involves spectroscopic techniques like NMR and mass spectrometry.
Research Findings and Future Directions
Given the lack of specific research findings on N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine, future studies could focus on its synthesis, characterization, and potential applications in fields like pharmaceuticals or materials science. The compound's structural features suggest potential for interaction with biological targets or use in chemical synthesis as a building block.
Data Table
| Property | Value |
|---|---|
| CAS Number | 918898-32-5 |
| Molecular Formula | CHNO |
| Molecular Weight | 221.299 g/mol |
| Exact Mass | 221.153 g/mol |
| LogP | 2.14210 |
| PSA | 48.72000 Å |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume